

Spectroscopic Analysis of Arabidopyl Alcohol and its Congeners: A Technical Guide

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Compound of Interest

Compound Name: Arabidopyl alcohol

Cat. No.: B15139851

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Disclaimer: The chemical name "**Arabidopyl alcohol**" is not a standard systematic name and does not correspond to a readily identifiable structure in common chemical databases. A search for this term on PubChem reveals a substance named "**iso-arabidopyl alcohol**," which is the anionic form of 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid. Due to the absence of published experimental spectroscopic data for a compound explicitly named "**Arabidopyl alcohol**," this guide will focus on the predicted spectroscopic data for its likely parent compound, 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid. The experimental protocols provided are generalized for the analysis of such a molecule.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectroscopic characteristics and analytical methodologies for the structural elucidation of 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid. These predictions are based on the known spectroscopic behavior of the functional groups present in the molecule: a primary alcohol, a carboxylic acid, a conjugated diene, and a pyranone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Carboxylic Acid (-COOH)	10.0 - 13.0	Broad Singlet	Highly deshielded, may exchange with D_2O . [1] [2] [3]
Vinylic Protons (-CH=CH-)	5.5 - 7.5	Doublet, Multiplet	Region for protons on double bonds; coupling constants will depend on stereochemistry.
Methylene Protons (-CH ₂ -OH)	~ 4.2	Doublet	Adjacent to an electronegative oxygen and a double bond.
Alcohol (-OH)	Variable (2.0 - 5.0)	Broad Singlet	Chemical shift is concentration and solvent dependent; may exchange with D_2O .
Pyranone Ring Protons	6.0 - 7.5	Doublets, Multiplets	Vinylic protons within the heterocyclic ring structure.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Type	Predicted Chemical Shift (δ , ppm)	Notes
Carboxylic Acid Carbon (-COOH)	165 - 185	Deshielded due to the two oxygen atoms. [2] [4]
Pyranone Carbonyl Carbon (C=O)	160 - 170	Carbonyl carbon within the lactone ring.
Vinylic Carbons (-C=C-)	100 - 150	Carbons involved in the double bonds of the side chain and the pyranone ring.
Methylene Carbon (-CH ₂ -OH)	~ 60	Carbon bearing the primary alcohol functional group.

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometric Fragmentation

m/z Value	Proposed Fragment	Fragmentation Pathway
M ⁺	[C ₉ H ₈ O ₅] ⁺	Molecular Ion
M - 18	[C ₉ H ₆ O ₄] ⁺	Loss of H ₂ O (dehydration) from the alcohol. [5]
M - 45	[C ₈ H ₇ O ₃] ⁺	Loss of the carboxyl group (-COOH). [5]
M - 46	[C ₉ H ₇ O ₃] ⁺	Neutral loss of formic acid from α -hydroxycarboxylic acids. [6]
45	[COOH] ⁺ or [CH ₂ OH] ⁺	Characteristic fragment for carboxylic acids or primary alcohols. [6]

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity and Shape
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Very Broad
O-H Stretch (Alcohol)	3200 - 3550	Strong, Broad
C-H Stretch (Alkene)	3010 - 3100	Medium
C=O Stretch (Carboxylic Acid)	1710 - 1760	Strong, Sharp
C=O Stretch (Pyranone)	1715 - 1730	Strong, Sharp
C=C Stretch (Alkene & Ring)	1620 - 1680	Medium to Weak
C-O Stretch (Alcohol & Acid)	1050 - 1320	Strong

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound. For a molecule with both alcohol and carboxylic acid groups, DMSO-d₆ is often a good choice as it can solvate polar functional groups and will not exchange with the acidic and hydroxyl protons.
 - Transfer the solution to a standard 5 mm NMR tube.
 - If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can lock onto the deuterium signal of the solvent.
- Data Acquisition (¹H and ¹³C NMR):

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
- Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
- Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , more scans are required (e.g., 1024 or more), and a longer relaxation delay may be necessary for quantitative analysis.

Mass Spectrometry (MS)

- Sample Preparation and Introduction (Electron Ionization - EI):
 - For a volatile solid, place a small amount (microgram to milligram range) into a capillary tube.
 - Insert the capillary tube into the direct insertion probe of the mass spectrometer.
 - For less volatile solids, dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane), and inject the solution into the ion source via a heated inlet or after separation by gas chromatography (GC-MS).
- Data Acquisition (EI-MS):
 - The sample is introduced into the high-vacuum ion source.
 - The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[7]
 - The resulting ions (the molecular ion and fragment ions) are accelerated by an electric field.

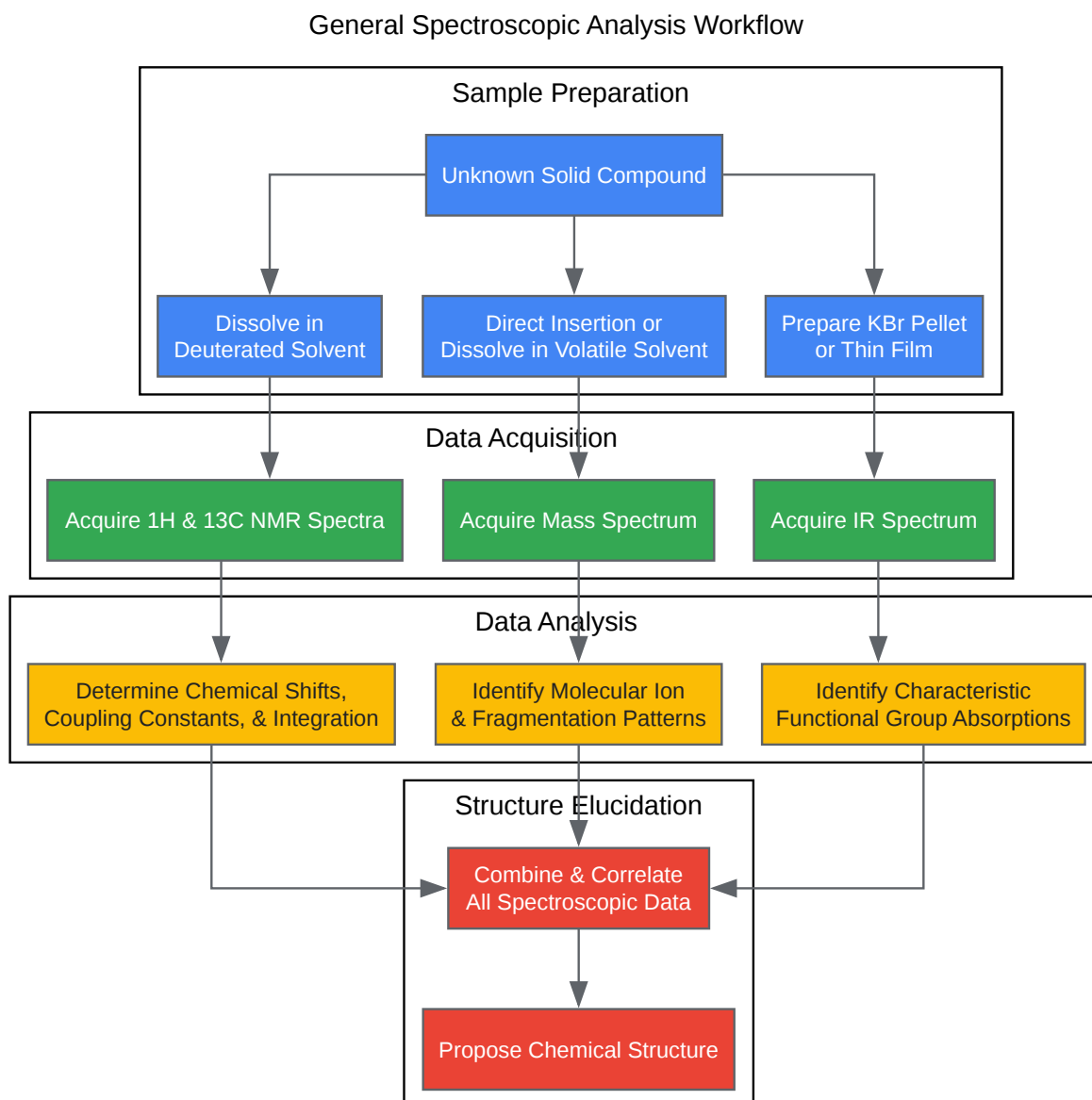
- The ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[8]
- The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press.
 - Apply high pressure (several tons) to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[9]
 - Drop the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[9]
- Data Acquisition (FT-IR):
 - Place the KBr pellet or the salt plate with the thin film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).
 - Acquire the sample spectrum. The instrument records an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown organic compound.



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Caption: Workflow for Spectroscopic Identification.

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